Oxypeucedanin hydrate

説明

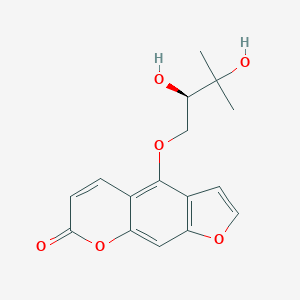

Oxypeucedanin hydrate is a furanocoumarin. It has a role as a metabolite.

This compound is a natural product found in Angelica japonica, Peucedanum japonicum, and other organisms with data available.

作用機序

Target of Action

Oxypeucedanin hydrate is a furanocoumarin that has been found to interact with GABA-transaminase , a hypothetical target . This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in reducing neuronal excitability in the nervous system.

Mode of Action

It has been suggested that this compound may inhibit the activity of this enzyme, thereby increasing the levels of gaba in the brain . This could potentially lead to a reduction in neuronal excitability, which may explain its observed antiseizure effects .

Biochemical Pathways

This compound appears to affect the GABAergic pathway by interacting with GABA-transaminase . By inhibiting this enzyme, it could potentially increase the concentration of GABA in the brain, leading to reduced neuronal excitability . This could have downstream effects on various neurological processes, potentially contributing to its antiseizure activity .

Pharmacokinetics

After intravenous administration of this compound to rats, the pharmacokinetics fit the linear kinetics characteristics. Some parameters including average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of this compound showed poor and slow absorption with the mean time to reach the peak concentration (Tmax) of 3.38 h, MRT of 5.86 h, T1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .

Result of Action

This compound has been shown to have potent antiseizure activity. In a study using a larval zebrafish model, this compound was found to reduce seizure-like behavior by 74% . This suggests that the compound’s action on GABA-transaminase and the resulting increase in GABA levels may have a significant impact on neuronal excitability, leading to a reduction in seizure-like behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction conditions can significantly affect the yield of this compound from plant sources . Furthermore, the bioavailability of this compound can be affected by factors such as the route of administration and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

Oxypeucedanin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its antiproliferative and cytotoxic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate signaling pathways, leading to changes in gene expression. For example, this compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antiproliferative activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further interact with other biomolecules . This metabolism can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

生物活性

Oxypeucedanin hydrate, a furanocoumarin derived primarily from the roots of plants in the Prangos genus, has garnered attention due to its diverse biological activities. This article presents a comprehensive review of its biological properties, extraction methodologies, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (CHO) is characterized by its unique chemical structure, which includes an epoxide ring that contributes to its biological activity. The compound is typically isolated from the ethyl acetate extracts of various plants, notably Prangos pabularia and Angelica dahurica .

Extraction Methods

The extraction of this compound has been optimized through various methods. A recent study demonstrated that using a solvent/solid ratio of 8:1 at a temperature of 60 °C for 180 minutes yielded a high extraction efficiency of 98.06% . The following table summarizes different extraction conditions and their corresponding yields:

| Extraction Method | Solvent | Yield (%) | Temperature (°C) | Time (min) |

|---|---|---|---|---|

| Method A | Ethyl Acetate | 98.06 | 60 | 180 |

| Method B | Methanol | 95.00 | 50 | 120 |

| Method C | Hexane | 90.00 | 40 | 150 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals as demonstrated in DPPH assays . This property is crucial for potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory activity. It inhibits the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions .

Tyrosinase Inhibition

The compound has been noted for its ability to inhibit tyrosinase activity, which is essential in the biosynthesis of melanin. This property suggests potential applications in cosmetic formulations aimed at skin lightening .

P-glycoprotein Interaction

Research indicates that this compound may act as a substrate for P-glycoprotein (P-gp), potentially inhibiting its function. This interaction can influence drug absorption and bioavailability, highlighting its relevance in pharmacokinetics . The following table summarizes the findings related to P-gp interactions:

| Study Type | Cell Line | Efflux Ratio | Calcein Accumulation |

|---|---|---|---|

| Bidirectional Transport | LLC-PK1 | 3.3 ± 0.7 | Increased |

| Inhibition Assay | Caco-2 | - | Decreased transport |

Case Studies

- Antiproliferative Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-influenza Activity : Preclinical studies have highlighted the compound's ability to inhibit influenza virus replication, indicating its potential use in antiviral therapies .

- Optoelectronic Applications : The structural properties of this compound have led to investigations into its use in non-linear optical devices due to its unique thermal and optical characteristics .

特性

IUPAC Name |

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWFWDOPJISUOK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949318 | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2643-85-8, 24724-52-5 | |

| Record name | (+)-Oxypeucedanin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxypeucedanin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。